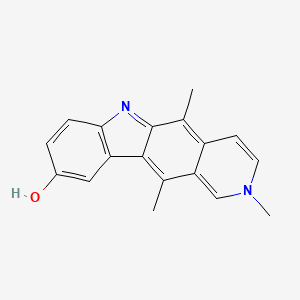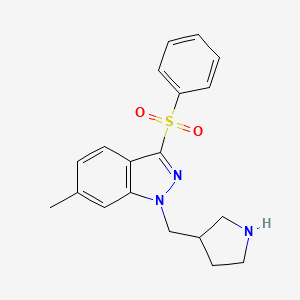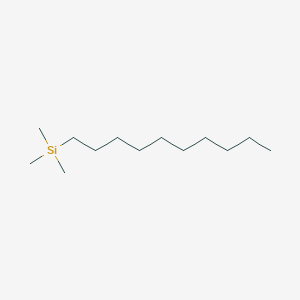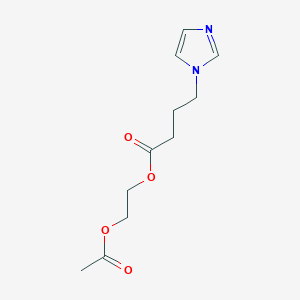
1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane is a macrocyclic compound known for its unique structure and properties. This compound belongs to the class of azamacrocycles, which are characterized by the presence of nitrogen atoms within a cyclic framework. The compound’s structure allows it to form stable complexes with various metal ions, making it valuable in a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane typically involves the cyclization of linear precursors containing nitrogen atoms. One common method involves the reaction of 1,4,7,10,13-pentaazacyclopentadecane with octyl halides under basic conditions to introduce the octyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Substitution: Can undergo nucleophilic substitution reactions at the nitrogen atoms.
Oxidation and Reduction: The nitrogen atoms can participate in redox reactions.
Common Reagents and Conditions
Complexation: Metal salts (e.g., Cu(II), Ni(II)) in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Complexation: Metal complexes with enhanced stability and specific properties.
Substitution: Alkylated or acylated derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound with altered electronic properties.
Scientific Research Applications
1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate metal ions.
Medicine: Explored for its use in diagnostic imaging and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This complexation can influence the reactivity and properties of the metal ions, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10,13-Pentaazacyclopentadecane: The parent compound without octyl groups.
1,4,7,10,13-Pentaoxacyclopentadecane: A similar macrocycle with oxygen atoms instead of nitrogen.
1,4,7,10,13-Pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane: A derivative with hydroxyethyl groups.
Uniqueness
1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane is unique due to the presence of octyl groups, which enhance its hydrophobicity and ability to interact with non-polar environments. This makes it particularly useful in applications where solubility in organic solvents and interaction with hydrophobic surfaces are important.
Properties
CAS No. |
712273-58-0 |
|---|---|
Molecular Formula |
C50H105N5 |
Molecular Weight |
776.4 g/mol |
IUPAC Name |
1,4,7,10,13-pentaoctyl-1,4,7,10,13-pentazacyclopentadecane |
InChI |
InChI=1S/C50H105N5/c1-6-11-16-21-26-31-36-51-41-43-52(37-32-27-22-17-12-7-2)45-47-54(39-34-29-24-19-14-9-4)49-50-55(40-35-30-25-20-15-10-5)48-46-53(44-42-51)38-33-28-23-18-13-8-3/h6-50H2,1-5H3 |
InChI Key |
YYAAFQBDQRCNBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1CCN(CCN(CCN(CCN(CC1)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12516503.png)

![1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride](/img/structure/B12516514.png)




![2-[cis-3-Hydroxycyclobutyl]acetic acid](/img/structure/B12516545.png)


![Methyl 2-[(2-methoxyphenyl)methoxy]benzoate](/img/structure/B12516573.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid](/img/structure/B12516581.png)

